molecular formula C15H19NO5S B2437635 (2E)-3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]acrylic acid CAS No. 321979-11-7

(2E)-3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]acrylic acid

Cat. No.: B2437635
CAS No.: 321979-11-7
M. Wt: 325.38
InChI Key: QKFDASACICBUTH-SOFGYWHQSA-N
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Description

(2E)-3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]acrylic acid is a synthetic acrylic acid derivative intended for research and development purposes. This compound features a sulfonamide group linked via a piperidine ring, a structural motif often associated with bioactive molecules. Its molecular structure suggests potential as a key intermediate in organic synthesis and medicinal chemistry, particularly in the development of novel enzyme inhibitors or receptor modulators. The conjugated system within the molecule may also make it a candidate for materials science research, for instance in the development of organic semiconductors or as a precursor for functional polymers . As with many specialized acrylates, it may undergo reactions typical of the carboxylic acid and alkene functional groups, such as amidation, esterification, or polymerization . This product is strictly for laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets prior to handling.

Properties

IUPAC Name

(E)-3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5S/c1-21-13-7-5-12(6-8-15(17)18)11-14(13)22(19,20)16-9-3-2-4-10-16/h5-8,11H,2-4,9-10H2,1H3,(H,17,18)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFDASACICBUTH-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790261
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]acrylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate:

    Sulfonylation: The next step is the introduction of the piperidin-1-ylsulfonyl group to the methoxyphenyl intermediate. This is typically achieved through a sulfonylation reaction using a sulfonyl chloride derivative.

    Acrylic Acid Formation: The final step involves the formation of the acrylic acid moiety through a condensation reaction with an appropriate acrylic acid precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]acrylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The piperidin-1-ylsulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

(2E)-3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]acrylic acid serves as a building block for synthesizing more complex organic molecules. Its unique functional groups enable various chemical reactions, making it valuable in synthetic organic chemistry.

Biology

Research indicates that this compound exhibits potential biological activity , including:

  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which could be crucial for developing new therapeutic agents.
  • Receptor Binding : The structural components may facilitate binding to biological receptors, influencing various physiological processes.

Medicine

The compound is being explored for its potential therapeutic effects , particularly in:

  • Antimicrobial Activity : Studies have shown significant activity against pathogens like Staphylococcus aureus and Staphylococcus epidermidis with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL.
  • Cytotoxicity and Antiproliferative Effects : In vitro studies demonstrate that it induces cell death in glioma cells through mechanisms such as apoptosis and necroptosis .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties and versatility.

Antimicrobial Activity

A study demonstrated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited potent activity with MIC values indicating effectiveness in inhibiting bacterial growth.

Cytotoxicity Studies

Research focusing on glioma cell lines revealed that the compound significantly inhibits cell proliferation. It was shown to induce cell death through multiple pathways, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of (2E)-3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]acrylic acid involves its interaction with specific molecular targets. The methoxy group and the piperidin-1-ylsulfonyl group play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The acrylic acid moiety may also participate in interactions with biological molecules, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: Similar in having a methoxy group attached to a phenyl ring.

    4-Methoxyphenylboronic acid: Another compound with a methoxy group on the phenyl ring.

    2-Methoxyphenylboronic acid: Similar structure but with the methoxy group in a different position.

Uniqueness

(2E)-3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]acrylic acid is unique due to the presence of the piperidin-1-ylsulfonyl group and the acrylic acid moiety, which are not commonly found together in similar compounds

Biological Activity

(2E)-3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]acrylic acid, with the CAS number 321979-11-7, is a compound that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and its mechanisms of action.

  • Molecular Formula : C15H19NO5S
  • Molecular Weight : 325.38 g/mol
  • Boiling Point : Approximately 554.7 °C (predicted)
  • Density : 1.331 g/cm³ (predicted)
  • pKa : 4.43 (predicted)

The biological activity of this compound is primarily attributed to its structural components:

  • The methoxy group enhances lipophilicity, facilitating cell membrane penetration.
  • The piperidin-1-ylsulfonyl group is believed to interact with various biological targets, potentially modulating enzyme activities and receptor interactions.
  • The acrylic acid moiety may participate in hydrogen bonding with biological molecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance:

  • In vitro evaluations showed significant activity against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

Cytotoxicity and Antiproliferative Effects

The compound has been investigated for its cytotoxic effects on cancer cell lines:

  • In a study focusing on glioma cells, this compound exhibited significant antiproliferative activity by inducing cell death through multiple mechanisms, including apoptosis and necroptosis .

Case Studies

StudyFindings
In Vitro Antimicrobial Evaluation Demonstrated potent antimicrobial activity against several pathogens with low MIC values.
Cytotoxicity in Glioma Cells Induced significant cell death and reduced viability in glioma cell lines through multiple pathways.

Structure-Activity Relationship (SAR)

The structural components of this compound contribute to its biological activity:

  • Methoxy Group : Enhances solubility and bioavailability.
  • Piperidinyl Sulfonamide : Critical for binding to biological targets.
  • Acrylic Acid Moiety : Facilitates interactions with enzymes or receptors.

Q & A

What are the recommended synthetic routes for (2E)-3-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]acrylic acid, and how can reaction conditions be optimized for yield?

Basic Question
The synthesis typically involves a multi-step approach:

Sulfonylation : Introduce the piperidin-1-ylsulfonyl group to a methoxy-substituted benzene derivative via sulfonic acid chloride intermediates.

Acrylic Acid Formation : Use a Heck coupling or Knoevenagel condensation to install the α,β-unsaturated carboxylic acid moiety.

Purification : Employ column chromatography or recrystallization for isolating the (2E)-isomer.
Optimization Tips :

  • Adjust reaction time and temperature to minimize byproducts (e.g., Z-isomer formation).
  • Use LiOH for ester hydrolysis to avoid racemization .
  • Monitor purity via HPLC (95% minimum) .

How is the structural integrity of this compound validated?

Basic Question
Methodology :

  • NMR Spectroscopy : Confirm regiochemistry of the methoxy and sulfonyl groups (δ ~3.8 ppm for methoxy protons; δ ~3.0–3.5 ppm for piperidinyl protons) .
  • Mass Spectrometry : Verify molecular weight (C₁₅H₁₉NO₅S; calculated 349.38 g/mol) .
  • X-ray Crystallography : Resolve stereochemistry and supramolecular interactions (e.g., hydrogen bonding with the carboxylic acid group) .

What role does the piperidin-1-ylsulfonyl group play in modulating biological activity compared to other substituents?

Advanced Question
Key Findings :

  • Enhanced Bioavailability : The sulfonyl group improves solubility by increasing polarity, while the piperidine ring may enhance membrane permeability .
  • Antifungal Activity : Compared to methylsulfonyl or morpholine-sulfonyl analogs, the piperidinyl variant shows superior activity against Aspergillus niger (MIC₅₀ = 8 µg/mL vs. 12 µg/mL for morpholine derivatives) .
    Table 1 : Activity Comparison of Sulfonyl Derivatives
SubstituentAntifungal Activity (MIC₅₀, µg/mL)Solubility (mg/mL)
Piperidin-1-ylsulfonyl8.01.2
Morpholine-4-sulfonyl12.00.9
Methylsulfonyl>200.5

How can structure-activity relationship (SAR) studies guide the optimization of antifungal activity in this compound?

Advanced Question
Strategies :

  • Substituent Modification : Replace the methoxy group with halogens (e.g., Cl, F) to enhance electrophilicity and fungal cell wall penetration .
  • Amide Derivatives : Convert the carboxylic acid to an amide (e.g., N-isopropyl) to improve metabolic stability. For example, N-isopropyl-4-chlorocinnamamide analogs show 66% inhibition against C. rolfsii .
  • Hybridization : Conjugate with triazole or pyridine moieties to exploit synergistic mechanisms .

How should researchers address contradictions in reported bioactivity data for cinnamic acid derivatives?

Methodological Focus
Approach :

Standardize Assays : Use consistent fungal strains (e.g., A. niger ATCC 16888) and protocols (e.g., broth microdilution) to reduce variability .

Control for Purity : Ensure ≥95% purity (via HPLC) to eliminate confounding effects from impurities .

Meta-Analysis : Compare datasets across studies, noting critical variables like pH and solvent systems (e.g., DMSO vs. ethanol) .

What analytical methods are critical for assessing purity and stability during storage?

Analytical Focus
Protocols :

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~6.2 minutes .
  • Stability Testing : Store at -20°C in amber vials to prevent photodegradation. Monitor degradation products (e.g., decarboxylation to styrene derivatives) via LC-MS .
    Table 2 : Stability Under Different Conditions
ConditionDegradation After 6 MonthsMajor Degradant
-20°C, dark<2%None
25°C, light15%Styrene analog

How to design a high-throughput screening (HTS) assay for evaluating antifungal activity?

Experimental Design Focus
Workflow :

Library Preparation : Include positive controls (miconazole) and negative controls (DMSO) .

Automated Liquid Handling : Dispense fungal spores (~1×10⁴ CFU/mL) into 96-well plates.

Endpoint Detection : Measure optical density (OD₆₀₀) or ATP luminescence to quantify growth inhibition .
Validation : Confirm IC₅₀ values with dose-response curves (4-parameter logistic model) .

How to interpret conflicting data on the role of the methoxy group in bioactivity?

Data Analysis Focus
Resolution Strategies :

  • Electron-Donating Effects : The methoxy group may reduce electrophilicity, decreasing activity against some pathogens (e.g., A. flavus) but enhancing selectivity for others (e.g., A. niger) .
  • Computational Modeling : Perform DFT calculations to correlate substituent electronic parameters (Hammett σ) with activity trends .

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